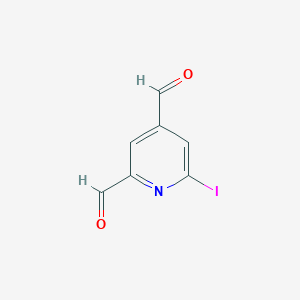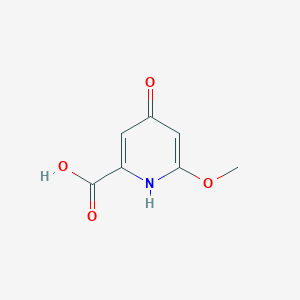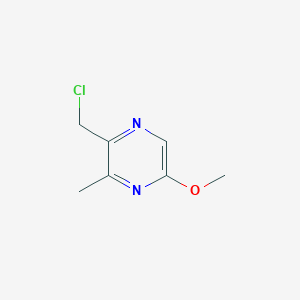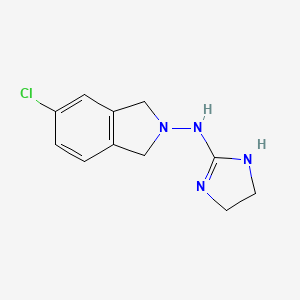
6-Iodopyridine-2,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodopyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C7H4INO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions and an iodine atom at the 6 position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodopyridine-2,4-dicarbaldehyde typically involves the iodination of pyridine derivatives followed by formylation. One common method is the iodination of 2,4-dicarbaldehyde pyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodopyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed
Oxidation: 6-Iodopyridine-2,4-dicarboxylic acid.
Reduction: 6-Iodopyridine-2,4-dimethanol.
Substitution: 6-Azidopyridine-2,4-dicarbaldehyde or 6-Cyanopyridine-2,4-dicarbaldehyde.
Applications De Recherche Scientifique
6-Iodopyridine-2,4-dicarbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Iodopyridine-2,4-dicarbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and iodine functional groups. For example, in catalysis, it can act as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that affect protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedicarboxaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions but still useful as a building block in organic synthesis.
2,4-Dichloropyridine: Contains chlorine atoms instead of iodine, which can lead to different reactivity and applications in synthesis.
6-Bromopyridine-2,4-dicarbaldehyde: Similar to 6-Iodopyridine-2,4-dicarbaldehyde but with a bromine atom, which can affect the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and bioactive molecules .
Propriétés
Formule moléculaire |
C7H4INO2 |
|---|---|
Poids moléculaire |
261.02 g/mol |
Nom IUPAC |
6-iodopyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H4INO2/c8-7-2-5(3-10)1-6(4-11)9-7/h1-4H |
Clé InChI |
QWFVRBXVRCOONF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)




![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)

![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)

